molecular formula C8H5F3INO B14842934 1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone

Katalognummer: B14842934
Molekulargewicht: 315.03 g/mol
InChI-Schlüssel: XUCKGXMBHXGCHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyridine ring

Vorbereitungsmethoden

The synthesis of 1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Common Reagents and Conditions: Typical reagents include lithium reagents, oxidizing agents, and reducing agents.

Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and related compounds.

Wissenschaftliche Forschungsanwendungen

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s trifluoromethyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H5F3INO

Molekulargewicht

315.03 g/mol

IUPAC-Name

1-[6-iodo-4-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5F3INO/c1-4(14)6-2-5(8(9,10)11)3-7(12)13-6/h2-3H,1H3

InChI-Schlüssel

XUCKGXMBHXGCHX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=CC(=C1)C(F)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.